Nw-allyl-L-arginine hydrochloride

Vue d'ensemble

Description

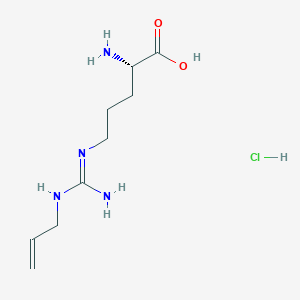

Nw-allyl-L-arginine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a prop-2-enylamino group, and a pentanoic acid backbone. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nw-allyl-L-arginine hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:

Protection of the amino group: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

Formation of the prop-2-enylamino group: The protected amino group is reacted with prop-2-enylamine under controlled conditions to form the prop-2-enylamino intermediate.

Deprotection and coupling: The protecting group is removed, and the resulting intermediate is coupled with a suitable aldehyde or ketone to form the desired compound.

Hydrochloride formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Nw-allyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

Oxidation: Oxo derivatives with modified functional groups.

Reduction: Reduced amine derivatives with altered electronic properties.

Substitution: Substituted derivatives with new functional groups attached to the amino groups.

Applications De Recherche Scientifique

Cardiovascular Health

Nω-allyl-L-arginine has been studied for its potential effects on cardiovascular health due to its role in modulating nitric oxide levels. Research indicates that by inhibiting nNOS, NAAH can influence vascular tone and blood pressure regulation.

- Case Study: A study highlighted the use of L-NMA (a similar compound) in managing septic shock by modulating hemodynamics, suggesting that nNOS inhibitors like NAAH could have therapeutic potential in critical care settings .

Metabolic Disorders

The compound has shown efficacy in addressing metabolic alkalosis and hypochloremia. In pediatric studies, arginine-based treatments (including NAAH) demonstrated normalization of serum chloride and bicarbonate levels.

- Findings: In a retrospective study involving children treated with arginine for metabolic alkalosis, 83% achieved normalization of bicarbonate levels, indicating the potential utility of arginine derivatives like NAAH in metabolic corrections .

Biochemical Research

Nω-allyl-L-arginine serves as a valuable tool in biochemical research for studying the role of nitric oxide in various physiological processes.

- Experimental Use: As a competitive inhibitor, it allows researchers to dissect the pathways involving nitric oxide signaling, contributing to our understanding of its role in immune response and neurotransmission .

Comparative Analysis with Other Arginine Derivatives

To better understand the applications of Nω-allyl-L-arginine hydrochloride, it is useful to compare it with other arginine derivatives such as L-NMMA (N(G)-methyl-L-arginine) and L-arginine hydrochloride.

| Compound | Mechanism | Primary Applications |

|---|---|---|

| Nω-allyl-L-arginine | nNOS inhibitor | Cardiovascular health, metabolic disorders |

| L-NMMA | nNOS inhibitor | Sepsis management, hemodynamic studies |

| L-arginine hydrochloride | NO precursor | Blood flow enhancement, athletic performance |

Mécanisme D'action

The mechanism of action of Nw-allyl-L-arginine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid

- (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrobromide

- (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydroiodide

Uniqueness

The hydrochloride form of (2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly suitable for various experimental and industrial applications where solubility and stability are critical factors.

Activité Biologique

Nω-allyl-L-arginine hydrochloride (CAS Number: 139461-37-3) is a compound that has garnered attention for its biological activity, particularly as a competitive and reversible inhibitor of nitric oxide synthase (nNOS). This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₄O₂ |

| Molecular Weight | 214.27 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 394.4 ºC at 760 mmHg |

| Flash Point | 192.3 ºC |

Nω-allyl-L-arginine acts as a substrate for nitric oxide synthase, leading to the production of L-arginine, acrolein, and water. Its inhibition of nNOS occurs in a time-dependent manner, making it a valuable tool in biochemical research related to nitric oxide production and signaling pathways .

Nω-allyl-L-arginine functions by competing with L-arginine for binding to the active site of nNOS. This interaction inhibits the conversion of L-arginine to nitric oxide (NO) and L-citrulline, thereby modulating NO levels in various physiological contexts. The inhibition of nNOS has implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and inflammatory disorders .

Cardiovascular Health

Research has indicated that L-arginine derivatives, including Nω-allyl-L-arginine, may have beneficial effects on cardiovascular health by improving endothelial function and enhancing blood flow. A study involving patients with heart failure demonstrated that supplemental oral L-arginine improved forearm blood flow and functional status . While this study did not specifically focus on Nω-allyl-L-arginine, it highlights the potential therapeutic applications of arginine derivatives in cardiovascular diseases.

Metabolic Disorders

A retrospective study assessed the efficacy of arginine in treating metabolic alkalosis and hypochloremia in pediatric patients. The results showed that arginine administration led to normalization of serum chloride and bicarbonate levels in a significant number of cases . Although this study primarily involved L-arginine hydrochloride, it underscores the importance of arginine derivatives in metabolic regulation.

Case Studies

- Heart Failure Management : In a randomized controlled trial involving patients with moderate to severe heart failure, supplemental oral L-arginine significantly increased peripheral blood flow and improved exercise capacity compared to placebo . These findings suggest that arginine-related compounds may enhance cardiovascular function.

- Metabolic Alkalosis Treatment : A study on the use of arginine for metabolic alkalosis treatment found that alternative dosing methods were more effective than established protocols. This indicates the need for further investigation into dosing strategies for arginine derivatives like Nω-allyl-L-arginine .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGESMQBUPLJP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.